10-Hydroxy Camptothecin-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Hydroxy Camptothecin-d5 is a deuterated derivative of 10-Hydroxy Camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. This compound is primarily derived from the Chinese tree Camptotheca acuminata and other related species. It is widely recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy Camptothecin-d5 typically involves the incorporation of deuterium atoms into the 10-Hydroxy Camptothecin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure homogenization and micro-precipitation are employed to produce nanosuspensions of the compound, enhancing its solubility and stability .

化学反应分析

Types of Reactions: 10-Hydroxy Camptothecin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reaction efficiency .

Major Products:

科学研究应用

10-Hydroxy Camptothecin-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in cell culture studies to investigate its effects on cellular processes and DNA replication.

Medicine: Explored for its potential as an anticancer agent, particularly in the development of new chemotherapeutic drugs.

Industry: Utilized in the production of pharmaceuticals and as a tool in drug discovery and development

作用机制

The mechanism of action of 10-Hydroxy Camptothecin-d5 involves its binding to the DNA topoisomerase I-DNA complex, forming a ternary complex that stabilizes the enzyme-DNA interaction. This prevents the re-ligation of DNA strands, leading to DNA damage and ultimately inducing apoptosis in cancer cells. The molecular targets include DNA topoisomerase I and various pathways involved in DNA replication and repair .

相似化合物的比较

Camptothecin: The parent compound from which 10-Hydroxy Camptothecin-d5 is derived.

Topotecan: A semi-synthetic derivative used in cancer treatment.

Irinotecan: Another semi-synthetic derivative with potent anticancer activity.

9-Aminocamptothecin: A derivative with enhanced water solubility and anticancer properties.

9-Nitrocamptothecin: Known for its improved pharmacokinetic profile .

Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research and drug development, offering insights into the behavior of deuterated compounds and their potential therapeutic applications .

生物活性

10-Hydroxy Camptothecin-d5 (10-HC-d5) is a deuterated derivative of 10-Hydroxy Camptothecin, a compound renowned for its potent anticancer properties. This article delves into the biological activity of 10-HC-d5, focusing on its mechanism of action, biological targets, and applications in cancer therapy. The compound's unique structure enhances its stability and tracking in biological studies, making it a valuable tool in research and clinical settings.

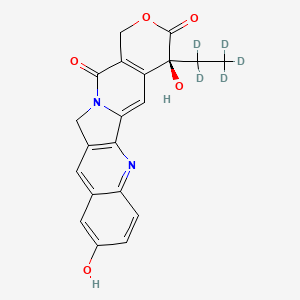

Chemical Structure and Properties

Chemical Formula: C₁₉H₁₈D₅N₃O₃

Molecular Weight: Approximately 369.38 g/mol

Structural Features: The compound features a hydroxyl group at the 10-position of the camptothecin framework, crucial for its biological activity. The incorporation of deuterium atoms provides advantages in metabolic studies and may alter pharmacokinetic profiles compared to non-deuterated analogs.

The primary mechanism of action for 10-HC-d5 involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, 10-HC-d5 induces DNA damage and apoptosis in cancer cells. This process can be summarized as follows:

- Binding to Topoisomerase I-DNA Complex: 10-HC-d5 forms a ternary complex with topoisomerase I and DNA.

- Prevention of DNA Re-ligation: The formation of this complex prevents the re-ligation of DNA strands.

- Induction of Apoptosis: The resulting DNA damage triggers apoptotic pathways, leading to cancer cell death.

Biological Activity and Antitumor Effects

Research has demonstrated that 10-HC-d5 exhibits significant antitumor activity across various cancer cell lines. Its efficacy is attributed to its ability to inhibit topoisomerase I effectively, similar to its parent compound, camptothecin.

Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Camptothecin | Parent compound without deuterium | Anticancer activity via topoisomerase I inhibition |

| 7-Ethyl-10-hydroxycamptothecin | Ethyl substitution at position 7 | Enhanced potency against certain cancers |

| Irinotecan | Prodrug form of SN-38 | Clinically used for colorectal cancer |

| SN-38 | Active metabolite of Irinotecan | Strong topoisomerase I inhibitor |

| This compound | Deuterated structure | Improved stability and tracking in biological studies |

Research Findings

- Cell Culture Studies: A study indicated that exposure to UV-B light significantly increased the concentration of camptothecin and 10-hydroxycamptothecin in Camptotheca acuminata cells, suggesting environmental factors can enhance alkaloid production .

- Quantitative Analysis: 10-HC-d5 serves as an internal standard in quantitative analyses, allowing precise measurement of 10-Hydroxy Camptothecin concentrations during research.

- Pharmacokinetics: The deuterated nature of 10-HC-d5 may influence its pharmacokinetic properties, potentially leading to improved absorption and bioavailability compared to non-deuterated forms.

Case Study: Efficacy Against Solid Tumors

In a preclinical study involving various solid tumor models, 10-HC-d5 demonstrated significant tumor regression when administered in combination with other chemotherapeutic agents. The study highlighted the compound's ability to enhance the efficacy of existing therapies by targeting topoisomerase I more effectively than traditional agents.

Case Study: Metabolic Stability

A comparative analysis of metabolic stability between 10-HC-d5 and its non-deuterated counterpart revealed that the presence of deuterium improved the compound's resistance to metabolic degradation, suggesting longer half-life and sustained therapeutic effects in vivo.

属性

IUPAC Name |

(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-CWDCNSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。